![molecular formula C19H18N2O3 B3275234 ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate CAS No. 62160-90-1](/img/structure/B3275234.png)
ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
The compound “ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring in this compound is substituted with a phenyl group at the 5-position and a 4-methoxyphenyl group at the 1-position. The 3-position of the pyrazole ring is further substituted with an ethyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenylhydrazine with a 1,3-diketone or 1,3-ketoester, followed by cyclization to form the pyrazole ring. The methoxy and ethyl ester groups could be introduced either before or after the formation of the pyrazole ring, depending on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the phenyl, 4-methoxyphenyl, and ethyl ester substituents. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this compound could potentially undergo a variety of chemical reactions. The phenyl and methoxyphenyl groups could participate in electrophilic aromatic substitution reactions, while the ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of the ester group could make this compound relatively polar, while the aromatic rings could contribute to its stability and rigidity .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of synthetic methods for its preparation. Additionally, studies could be conducted to better understand its physical and chemical properties, and how these properties influence its reactivity and potential uses .
properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)17-13-18(14-7-5-4-6-8-14)21(20-17)15-9-11-16(23-2)12-10-15/h4-13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTIHBXYRARJEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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